molecular formula C14H22N2 B13221445 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine

Cat. No.: B13221445
M. Wt: 218.34 g/mol
InChI Key: RCCFGZZNNHSKTO-UHFFFAOYSA-N
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Description

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the use of multicomponent reactions, which improve atom economy and yield . For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. The use of environmentally friendly methods and catalysts is emphasized to ensure sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: H₂O₂, TBHP

    Reducing Agents: NaBH₄, LiAlH₄

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C14H22N2/c1-11(2)14(9-15)16-8-7-12-5-3-4-6-13(12)10-16/h3-6,11,14H,7-10,15H2,1-2H3

InChI Key

RCCFGZZNNHSKTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)N1CCC2=CC=CC=C2C1

Origin of Product

United States

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